molecular formula C9H22Cl2N2 B3087797 N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride CAS No. 1177346-14-3

N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride

Cat. No.: B3087797
CAS No.: 1177346-14-3
M. Wt: 229.19 g/mol
InChI Key: MIIPBGXDJCPFCP-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride is a tertiary amine salt characterized by a cyclopentane ring substituted with a dimethylaminoethyl group and two hydrochloride counterions.

Properties

IUPAC Name

N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-11(2)8-7-10-9-5-3-4-6-9;;/h9-10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIPBGXDJCPFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CCCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride typically involves the reaction of cyclopentanamine with N,N-dimethylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group (-N(CH₃)₂) enhances nucleophilicity, facilitating substitution reactions. Key examples include:

Reaction Type Conditions Products Key Observations
AlkylationAlkyl halides, aqueous mediumQuaternary ammonium saltsEnhanced solubility in polar solvents due to ionic character .
AcylationAcid chlorides, base catalysisAmide derivativesStabilizes the compound for further functionalization .

These reactions are critical for modifying the compound’s pharmacokinetic properties, such as bioavailability.

Condensation with Carbonyl Compounds

The primary amine group participates in condensation reactions with ketones or aldehydes:

  • Cyclohexanone Condensation :
    Reacting with cyclohexanone under reflux yields a crystalline product (146–147°C) via imine formation and subsequent cyclization. The absence of carbonyl absorption in IR spectra suggests tautomerization or complete cyclization .

Reactant Conditions Product Structure Applications
CyclohexanoneReflux, 2.5 hoursPolycyclic amine derivativePotential intermediates for antidepressants .

Catalytic N-Methylation

The dimethylamino group can undergo further methylation using methanol as a methyl donor under catalytic conditions:

Catalyst Conditions Byproduct Efficiency
Transition metalsHigh temperature, H₂OH₂OEnvironmentally benign; produces N,N-dimethyl derivatives .

This method aligns with green chemistry principles, minimizing toxic waste.

Acid-Base Reactions

The dihydrochloride salt form allows reversible protonation, critical for pH-dependent applications:

  • Deprotonation :
    Treatment with strong bases (e.g., NaOH) regenerates the free amine, restoring nucleophilicity for further reactions .

Process Reagents Outcome
DeprotonationNaOH, aqueous solutionFree amine (C₉H₂₀N₂)

Coordination Chemistry

The dimethylamino group acts as a ligand in metal complexes, influencing catalytic activity:

Metal Ion Application Complex Stability
Cu²⁺, Fe³⁺Catalysis, drug deliveryEnhanced stability due to chelation .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties. Research indicates that similar dimethylamino-containing compounds have been utilized in therapies targeting infectious diseases and cancer treatment due to their ability to modulate biological pathways effectively. These compounds often exhibit antimicrobial, anticancer, and analgesic properties .

Drug Development

N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride serves as a lead compound in drug discovery processes. Its structural characteristics allow for modifications that can enhance efficacy against specific targets. The compound's interactions with various biological receptors are crucial for understanding its pharmacodynamics and pharmacokinetics.

Synthetic Methodologies

The synthesis of this compound can be achieved through several advanced organic chemistry methods. These methods focus on improving efficiency and safety in drug development:

  • Functional Group Manipulation : Modifying the dimethylamino group or cyclopentane core can lead to derivatives with enhanced biological activity.
  • Scaffold Hopping : This technique allows researchers to explore variations of the core structure to optimize interactions with biological targets.
  • Combinatorial Chemistry : This approach enables the rapid synthesis of multiple derivatives for high-throughput screening in drug discovery .

Biological Activities

This compound exhibits a range of biological activities due to its structural attributes:

  • Antimicrobial Activity : Compounds with dimethylamino groups have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
  • Anticancer Properties : Research highlights the potential of these compounds in inhibiting tumor growth by targeting specific biochemical pathways involved in cancer progression .
  • Neuropharmacological Effects : Similar compounds have been studied for their impact on neurotransmitter systems, indicating potential applications in treating CNS disorders .

Case Studies

Several case studies have documented the successful application of similar compounds in clinical settings:

  • Antibiotic Development : A study demonstrated that derivatives of dimethylaminocycloalkanes exhibited potent antibacterial activity against resistant strains of bacteria.
  • Cancer Therapeutics : Research highlighted a compound structurally similar to this compound that effectively inhibited tumor growth in preclinical models by targeting specific oncogenic pathways.
  • CNS Disorders : Clinical trials involving dimethylamino derivatives have shown promise in alleviating symptoms associated with depression and anxiety by modulating neurotransmitter levels.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride with related compounds:

Compound Name Molecular Formula Functional Groups Key Features Applications/Notes References
This compound Likely C₉H₂₁N₂·2HCl Cyclopentane, dimethylaminoethyl, HCl Rigid cyclopentane backbone; high solubility due to dihydrochloride Research chemical (presumed)
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·(HCl)₂ Pentanamide, primary/secondary amines Linear amide backbone; unclassified hazards Potential intermediate in peptide synthesis
2-[(N,N-Diethyl)amino]ethyl chloride hydrochloride C₆H₁₅Cl₂N Diethylaminoethyl, chloride Chloroethyl group; precursor for quaternary ammonium compounds Pharmaceutical intermediate
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride C₈H₂₁Cl₂N₃O Propanamide, dimethylaminoethyl Branched methyl group; amide functionality Research chemical (e.g., polymer studies)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ Chloroacetamide, methoxymethyl Herbicidal activity; aromatic substitution Agricultural pesticide

Key Comparative Insights

Backbone Rigidity vs. Flexibility: The cyclopentane ring in the target compound introduces conformational rigidity, which may enhance stereochemical specificity compared to linear analogs like (2S)-2,5-diaminopentanamide dihydrochloride . Alachlor’s aromatic ring system contrasts with aliphatic backbones, emphasizing its role in hydrophobic interactions with plant enzymes .

The dihydrochloride salt form enhances water solubility, a shared feature with other dihydrochloride salts like those in and .

Functional Group Diversity: Amide-containing analogs (e.g., 2-amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride) exhibit hydrogen-bonding capacity, which may influence pharmacokinetics compared to the target compound’s amine-dominated structure . Chloro-substituted compounds like alachlor and 2-[(N,N-diethyl)amino]ethyl chloride hydrochloride highlight divergent applications (pesticides vs. synthetic intermediates) .

Safety and Toxicity: Limited toxicological data are noted for dihydrochloride salts like the target compound and (2S)-2,5-diaminopentanamide dihydrochloride, necessitating precautionary handling . Pesticides such as alachlor have well-documented environmental and health hazards, contrasting with the presumed research focus of the target compound .

Biological Activity

N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride is a compound characterized by a cyclopentanamine core and a dimethylaminoethyl side chain. This unique structure enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H18Cl2N2C_8H_{18}Cl_2N_2. The presence of the dimethylamino group is significant for its reactivity and biological interactions. The dihydrochloride salt form increases its solubility in aqueous environments, facilitating its use in biological assays.

Biological Activity

This compound exhibits various biological activities, primarily attributed to the dimethylamino group. Compounds with similar structures have shown potential in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that compounds with dimethylamino groups can inhibit bacterial growth. For instance, studies on related compounds have demonstrated effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .
  • Cancer Treatment : Similar compounds have been explored for their ability to modulate pathways involved in cancer cell proliferation and survival, suggesting potential applications in oncology .
  • Central Nervous System Effects : The compound's interaction with neurotransmitter receptors could lead to effects on mood and cognition, similar to other dimethylamino derivatives that exhibit antidepressant properties .

The mechanism of action of this compound involves its binding to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in various biological pathways:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and potentially leading to therapeutic effects in mood disorders or pain management.
  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
2-Chloro-N,N-dimethylethanamine hydrochlorideStructure not shownModerate skin irritant; CNS effects
2-(Dimethylamino)cyclopentan-1-one hydrochlorideStructure not shownRelated to urotensin-II receptor agonism
DibenzepinStructure not shownAntidepressant properties; complex multi-ring structure

The unique cyclopentane core of this compound distinguishes it from these compounds, potentially offering unique interaction profiles.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antibacterial Activity : A study reported that cyclohepta analogs exhibited significant antibacterial activity against P. aeruginosa, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/ml . This suggests that similar structural modifications could enhance the efficacy of this compound.
  • Anticancer Potential : Research has indicated that certain dimethylamino derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . This highlights the potential for this compound in cancer therapy.
  • Neuropharmacological Effects : Studies on related compounds have shown modulation of dopamine receptors, indicating potential applications in treating neurodegenerative diseases or mood disorders .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride
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N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride

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